1-溴-4-(二乙氧甲基)苯

描述

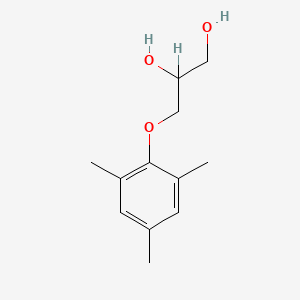

1-Bromo-4-(diethoxymethyl)benzene is a brominated organic compound with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related brominated benzene derivatives and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-Bromo-4-(diethoxymethyl)benzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several studies. For instance, the synthesis of photochromic brominated biindenylidenediones from their non-brominated precursors is described, demonstrating the impact of bromine substitution on the properties of the compounds . Another study presents the total synthesis of a naturally occurring brominated compound, highlighting the use of bromine in complex natural product synthesis . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is reported, which is a precursor for graphene nanoribbons, indicating the role of brominated benzenes in materials science . These studies suggest that brominated benzene derivatives, including 1-Bromo-4-(diethoxymethyl)benzene, can be synthesized through various methods, such as halogenation, and can serve as intermediates in more complex chemical syntheses.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial in determining their reactivity and properties. X-ray crystallography has been used to determine the structures of several bromo- and bromomethyl-substituted benzenes, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the stability and packing of these compounds in the solid state . These structural analyses are essential for understanding the molecular arrangement and potential reactivity of 1-Bromo-4-(diethoxymethyl)benzene.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions. For example, the regioselective double cyclization of a tetrakis(bromomethyl)benzene with tosylated diethylenetriamine demonstrates the reactivity of bromomethyl groups in forming complex cyclic structures . Additionally, the Sonogashira C–C coupling reaction is employed to synthesize substituted benzene derivatives, indicating the versatility of brominated benzenes in cross-coupling reactions . These reactions showcase the potential of 1-Bromo-4-(diethoxymethyl)benzene to undergo similar transformations, leading to a wide range of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine atoms. The photochromic and photomagnetic properties of brominated biindenylidenediones are investigated, showing that bromine substitution can significantly affect the optical properties of these compounds . The crystal structures of bromo-hydroxy-benzoic acid derivatives reveal the importance of intermolecular interactions in determining the solid-state architecture of these compounds . These findings suggest that 1-Bromo-4-(diethoxymethyl)benzene may also exhibit unique physical and chemical properties due to the presence of the bromine atom and diethoxymethyl group.

科学研究应用

合成异吲哚和分子导线

1-溴-4-(二乙氧甲基)苯起着合成各种化合物的作用。它已被用于合成1-取代的3-烷氧基-1H-异吲哚,这是通过与腈的反应和随后的酸催化环化得到的。这种方法展示了它在创造复杂有机结构(Kuroda & Kobayashi, 2015)方面的实用性。此外,它还用作分子电子学中寡聚(苯乙烯乙炔)和寡聚(苯乙烯乙炔)导线的前体,突显了它在材料科学领域的重要性(Stuhr-Hansen et al., 2005)。

荧光性能和光致发光

该化合物还在研究荧光性能方面找到应用。例如,其衍生物1-溴-4-(2,2-二苯乙烯基)苯已被合成,并且其结构和光致发光性能已被研究,展示了它在需要荧光的应用中的潜力(Zuo-qi, 2015)。

烯酰胺的乙氧溴化

在有机合成中,1-溴-4-(二乙氧甲基)苯参与了烯酰胺的乙氧溴化。这个过程会产生α-溴半胺,展示了它在促进多样化化学转化中的作用(Nocquet‐Thibault et al., 2013)。

环卤代和天然产物的合成

该化合物还用于环卤代过程,如在一项研究中展示的,它被用于多烷基苯的卤代(Bovonsombat & Mcnelis, 1993)。此外,它已被用于生物活性天然产物的全合成,例如3,4-二溴-5-[2-溴-3,4-二羟基-6-(甲氧甲基)苯基]苯-1,2-二醇(Akbaba et al., 2010)。

石墨烯纳米带合成

它的作用延伸到纳米技术领域,特别是在合成具有控制边缘形态和窄宽度的平面一维石墨烯纳米带(Patil et al., 2012)。

属性

IUPAC Name |

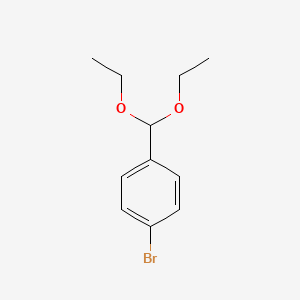

1-bromo-4-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSNEBVTOODGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350880 | |

| Record name | 4-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(diethoxymethyl)benzene | |

CAS RN |

34421-94-8 | |

| Record name | 4-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(diethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。